Valsartan acid, chemically known as 4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid, is a frequently detected organic micropollutant in aquatic environments. It primarily originates as a human-generated transformation product of valsartan, a pharmaceutical drug used for treating hypertension. [, , , ] While not directly administered as a drug itself, its presence in water sources raises concerns about potential ecological and human health impacts. [, , ] Research on valsartan acid focuses on its occurrence, fate, and removal in the environment, making it a relevant subject in environmental chemistry and water treatment studies. [, , , , , , , ]
The synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- has been reported through various methods. A notable approach involves the reaction of [1,1'-Biphenyl]-4-carboxylic acid with appropriate reagents to introduce the tetrazole moiety.
Key parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. For example, reactions may be carried out at elevated temperatures to facilitate cyclization.
The molecular structure of [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- can be described as follows:
The arrangement of atoms can be represented using various structural formulas including SMILES notation: C1=CC=C(C=C1)C2=NNN=C2C(=O)O
.
The compound is likely to participate in several chemical reactions due to its functional groups:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for compounds like [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- often involves interactions at a molecular level with biological targets such as enzymes or receptors.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound.
The applications of [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- span various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3